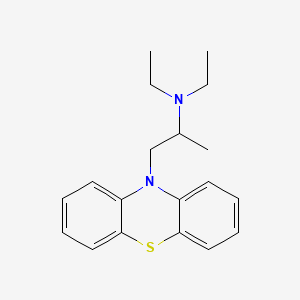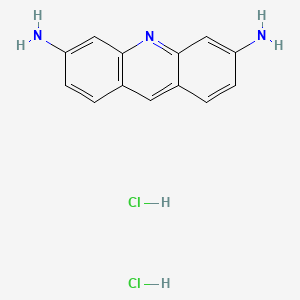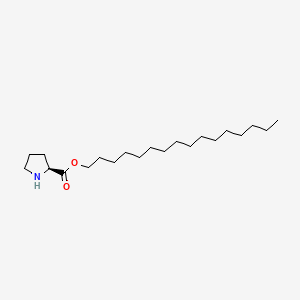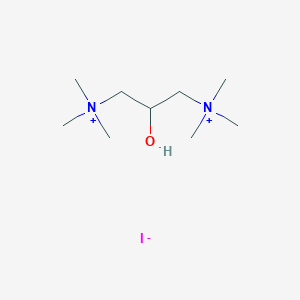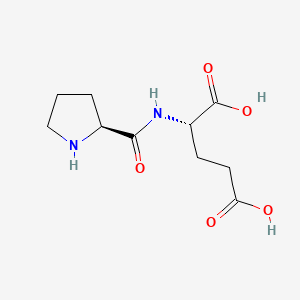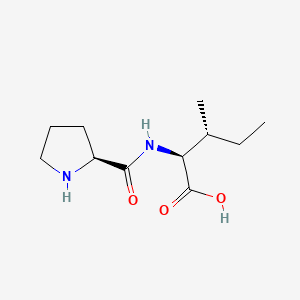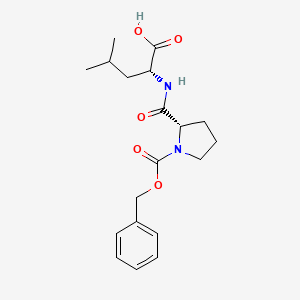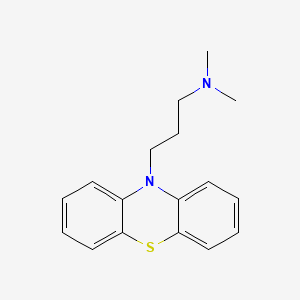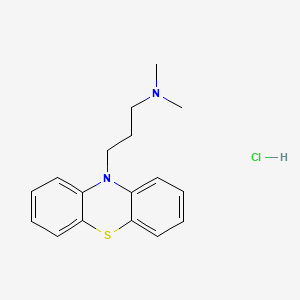
雷贝拉明
概述
描述
Rebamipide is a gastroprotective agent primarily used for mucosal protection, healing of gastroduodenal ulcers, and treatment of gastritis. It is an amino acid derivative of 2-(1H)-quinolinone and is known for its ability to enhance mucosal defense, scavenge free radicals, and temporarily activate genes encoding cyclooxygenase-2 .
科学研究应用
Rebamipide has a wide range of scientific research applications in chemistry, biology, medicine, and industry. It is used in the development of super-saturated eye drops to enhance solubility, stability, patient compliance, and bioavailability . In medicine, rebamipide is used to manage inflammatory diseases of the gastrointestinal tract, prevent Helicobacter pylori infection, reduce inflammation, accelerate healing after eradication, promote ulcer healing, and prevent the progression of preneoplastic lesions . Additionally, rebamipide has been investigated for its effects on cyclooxygenase-2, prostaglandin E receptors, growth factors, heat-shock proteins, nitric oxide, adhesion molecules, neutrophils, and Helicobacter pylori- and nonsteroidal anti-inflammatory drug-related pathology .
作用机制
Target of Action
Rebamipide primarily targets the gastric mucosa . It is used as a gastroprotective agent to treat gastritis and protect the gastric mucosa . It has been co-prescribed with non-steroidal anti-inflammatory drugs (NSAIDs) to prevent upper gastrointestinal bleeding .
Mode of Action
Rebamipide works by enhancing the generation of endogenous prostaglandin E2 in the gastric mucosa . It increases gastric mucous, gastric mucosal blood flow, and secretion of gastric alkaline . Additionally, it stimulates gastric mucosal cell growth and decreases gastric mucosa injury . Rebamipide also targets oxygen radicals, reducing their number by acting as a mucosal protective agent .
Biochemical Pathways
Rebamipide exerts a positive effect on the digestive epithelial barrier by reinforcing its integrity in normal and inflammatory conditions, and by normalizing the macromolecular transport across this barrier, increased by Helicobacter infection . It also temporarily activates genes encoding cyclooxygenase-2 .
Pharmacokinetics
After oral administration, Rebamipide is minimally metabolised in the liver . It reaches peak plasma concentration in about 2 hours . It is highly protein-bound (98.4-98.6%) and is excreted via urine (approximately 10% as unchanged drug) . The elimination half-life is approximately 1.5 hours .
Result of Action
Rebamipide has been shown to suppress gastric cancer cell proliferation . It also reduces body weight, liver weight, and blood glucose levels . Furthermore, it reduces both glucose and insulin resistance . Rebamipide treatment also ameliorates the obesity phenotype by regulation of immune cells and adipocytes .
Action Environment
In the context of a high-calorie diet, Rebamipide treatment has been shown to prevent weight gain .
生化分析
Biochemical Properties
Rebamipide works by enhancing mucosal defense, scavenging free radicals, and temporarily activating genes encoding cyclooxygenase-2 . It stimulates the synthesis of prostaglandin and mucus glycoprotein, inhibits reactive oxygen species, inflammatory cytokines, chemokines, and neutrophil activation .
Cellular Effects
Rebamipide has significant effects on various types of cells and cellular processes. It suppresses gastric cancer cell proliferation and has a positive effect on the digestive epithelial barrier by reinforcing its integrity in normal and inflammatory conditions . It also normalizes the macromolecular transport across this barrier, increased by Helicobacter infection .
Molecular Mechanism
Rebamipide exerts its effects at the molecular level through several mechanisms. It enhances mucosal defense by scavenging free radicals and temporarily activating genes encoding cyclooxygenase-2 . It also stimulates the synthesis of prostaglandin and mucus glycoprotein, which are crucial for maintaining the integrity of the gastric mucosa .
Temporal Effects in Laboratory Settings
The effects of Rebamipide have been studied over time in laboratory settings. A study found that the plasma concentration-time profiles and pharmacokinetic parameters of Rebamipide were similar in healthy Korean male volunteers . This suggests that Rebamipide has a stable effect over time.
Dosage Effects in Animal Models
In animal models, the effects of Rebamipide vary with different dosages. For instance, a study found that submicronized Rebamipide liquid with moderate viscosity showed better healing effect in a rat oral ulcer model and preventive effect in a rat irradiation-induced glossitis model .
Transport and Distribution
It is known that Rebamipide exerts a positive effect on the digestive epithelial barrier, suggesting that it may be distributed across this barrier and transported to various parts of the digestive system .
Subcellular Localization
Given its role in enhancing mucosal defense and scavenging free radicals, it is likely that Rebamipide interacts with various subcellular components involved in these processes .
准备方法
Synthetic Routes and Reaction Conditions: Rebamipide can be synthesized through various methods, including recrystallization and solvent crystallization. Two crystal forms of rebamipide have been isolated by recrystallization and characterized by differential thermal analysis, thermogravimetric analysis, powder X-ray diffractometry, infrared spectrometry, and nuclear magnetic resonance . Additionally, four solvates of rebamipide, including dimethyl sulfoxide solvate, dichloromethane solvate, hydrate, and hemiethanol hemihydrate, were prepared via solvent crystallization .
Industrial Production Methods: Industrial production of rebamipide involves the use of conventional wet granulation techniques to prepare sustained-release tablets. This method requires making a matrix-type tablet and displaying drug-release through a diffusion mechanism . Another method involves the formulation of lipid nanoemulsions of rebamipide using hot homogenization and ultrasonication .
化学反应分析
Types of Reactions: Rebamipide undergoes various chemical reactions, including oxidation, reduction, and substitution. It promotes the synthesis of prostaglandins and secretion of gastric mucus, thereby inhibiting the production of reactive oxygen radicals and inflammatory cytokines .
Common Reagents and Conditions: Common reagents used in the preparation and analysis of rebamipide include dimethyl sulfoxide, dichloromethane, and ethanol. The conditions for these reactions often involve solvent crystallization at low temperatures (e.g., 4°C) and heating at specific temperatures (e.g., 220°C) to transform into different solid forms .
Major Products Formed: The major products formed from the reactions of rebamipide include various polymorphs and solvates, which exhibit different physicochemical properties such as solubility, dissolution rate, stability, and bioavailability .
相似化合物的比较
Rebamipide is unique in its ability to enhance mucosal defense and promote ulcer healing. Similar compounds include other gastroprotective agents such as proton pump inhibitors and histamine H2-receptor antagonists. rebamipide stands out due to its local action at the target organ (the stomach) with virtually no systemic activity . Other similar compounds include sucralfate, misoprostol, and bismuth subsalicylate, which also have gastroprotective properties but differ in their mechanisms of action and side effect profiles.
属性
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLWOAVDORUJLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045937 | |
| Record name | Rebamipide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90098-04-7 | |
| Record name | Rebamipide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90098-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rebamipide [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090098047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rebamipide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11656 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | rebamipide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758955 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rebamipide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rebamipide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | REBAMIPIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR583V32ZR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


